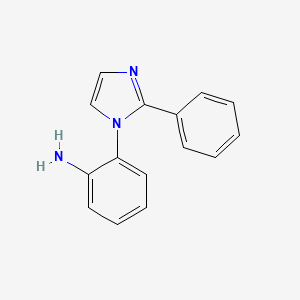

2-(2-Phenyl-1H-imidazol-1-YL)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Fenil-1H-imidazol-1-IL)anilina es un compuesto que pertenece a la clase de los derivados del imidazol. Los imidazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en posiciones no adyacentes. Este compuesto particular presenta un grupo fenilo unido al anillo imidazol, que está unido además a una porción de anilina. Los derivados del imidazol son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-(2-Fenil-1H-imidazol-1-IL)anilina típicamente implica la ciclación de amido-nitrilos en presencia de un catalizador. Un método común es la adición catalizada por níquel a nitrilo, seguida de proto-desmetalación, tautomerización y ciclación deshidratante . Las condiciones de reacción son suaves y pueden acomodar una variedad de grupos funcionales, incluidos los haluros de arilo y los heterociclos aromáticos .

Métodos de producción industrial

Los métodos de producción industrial para derivados del imidazol a menudo implican reacciones multicomponente que permiten la síntesis de derivados de imidazol altamente sustituidos con rendimientos excelentes. Por ejemplo, las α-azido calconas, los aldehídos aromáticos y las anilinas se pueden utilizar en presencia de triflato de erbio como catalizador . Estos métodos son eficientes y escalables, lo que los hace adecuados para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones

2-(2-Fenil-1H-imidazol-1-IL)anilina puede sufrir varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar N-óxidos de imidazol.

Reducción: Las reacciones de reducción pueden convertir el anillo imidazol en derivados dihidroimidazol.

Sustitución: Las reacciones de sustitución electrófila pueden introducir varios sustituyentes en los anillos fenilo o imidazol.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y electrófilos como los halógenos para las reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada, pero generalmente implican temperaturas suaves y disolventes como el etanol o la dimetilformamida .

Productos principales

Los productos principales formados a partir de estas reacciones incluyen N-óxidos de imidazol, derivados dihidroimidazol y varios compuestos de imidazol sustituidos. Estos productos pueden tener diferentes propiedades biológicas y químicas, lo que los hace útiles en diversas aplicaciones.

Aplicaciones Científicas De Investigación

2-(2-Fenil-1H-imidazol-1-IL)anilina tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Se estudia por sus posibles actividades antimicrobianas y antifúngicas.

Medicina: Se investiga por su potencial como agente terapéutico en el tratamiento de diversas enfermedades.

Industria: Se utiliza en el desarrollo de colorantes, catalizadores y otros materiales funcionales

Mecanismo De Acción

El mecanismo de acción de 2-(2-Fenil-1H-imidazol-1-IL)anilina implica su interacción con objetivos moleculares específicos y vías. El anillo imidazol puede coordinarse con iones metálicos, lo que lo hace útil en la catálisis. Además, el compuesto puede interactuar con macromoléculas biológicas, como enzimas y receptores, lo que lleva a diversos efectos biológicos. Los objetivos moleculares específicos y las vías dependen de la aplicación y el contexto específicos .

Comparación Con Compuestos Similares

2-(2-Fenil-1H-imidazol-1-IL)anilina se puede comparar con otros derivados del imidazol, como:

1-Fenilimidazol: Carece de la porción de anilina, lo que lo hace menos versátil en ciertas aplicaciones.

2-Fenilimidazol: Estructura similar pero sin el grupo anilina, lo que lleva a diferentes propiedades químicas y biológicas.

Bencimidazol: Contiene un anillo de benceno fusionado, que puede alterar su reactividad y actividad biológica.

La singularidad de 2-(2-Fenil-1H-imidazol-1-IL)anilina radica en su combinación de las porciones fenilo, imidazol y anilina, lo que proporciona un conjunto único de propiedades y aplicaciones .

Propiedades

Fórmula molecular |

C15H13N3 |

|---|---|

Peso molecular |

235.28 g/mol |

Nombre IUPAC |

2-(2-phenylimidazol-1-yl)aniline |

InChI |

InChI=1S/C15H13N3/c16-13-8-4-5-9-14(13)18-11-10-17-15(18)12-6-2-1-3-7-12/h1-11H,16H2 |

Clave InChI |

QLCZLSMCBSWNOF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=NC=CN2C3=CC=CC=C3N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11787173.png)

![methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride](/img/structure/B11787175.png)